2-(4-Bromo-3-fluorophenoxy)ethanol
Description
2-(4-Bromo-3-fluorophenoxy)ethanol is a halogenated aromatic ether-alcohol characterized by a bromine atom at the para position and a fluorine atom at the meta position on the phenoxy ring. The ethanol moiety is linked via an ether oxygen to the substituted benzene ring. For example, related compounds such as 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine (CAS: 1482403-55-3) and 3-(4-Bromo-3-fluorophenoxy)piperidine (listed in ) share the core phenoxyethanol scaffold but differ in substituents (e.g., pyrrolidine or piperidine rings) .
Key structural features include:
- Halogenation: Bromine and fluorine substituents enhance electronic effects (e.g., electron-withdrawing properties) and influence reactivity.
- Ether linkage: The oxygen bridge between the aromatic ring and ethanol group contributes to solubility in polar solvents.
- Hydroxyl group: The terminal -OH group enables hydrogen bonding, impacting solubility and biological interactions.
Properties
CAS No. |
1467062-17-4 |
|---|---|
Molecular Formula |
C8H8BrFO2 |
Molecular Weight |
235.05 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H8BrFO2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
DTIPUUUFOZNHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(4-Bromo-3-fluorophenoxy)ethanol with structurally related compounds:
Key Comparative Analysis
Electronic Effects vs. Bioactivity Bromine and fluorine in this compound increase electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), where the bulky alkyl group sterically hinders reactivity but enhances lipophilicity for surfactant applications . In 3-(4-Bromo-3-fluorophenoxy)piperidine, the piperidine ring introduces basicity, enabling interactions with biological targets (e.g., enzymes or receptors) .
Solubility and Pharmacokinetics The hydroxyl group in this compound improves water solubility compared to non-hydroxylated analogs like 1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (), which is highly hydrophobic due to the trifluoromethyl group . Ether-linked compounds (e.g., this compound) generally exhibit better solubility than sulfide-linked analogs like (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () .
Synthetic Utility this compound can serve as a precursor for coupling reactions, similar to the synthesis of 2'-((4-Bromo-3-fluorophenoxy)methyl)-2-butyl-5-(trifluoromethyl)-4,4'-bipyridine (), which uses a phenoxy-methyl intermediate . In contrast, 2-Amino-2-(4-bromophenyl)ethanol () is tailored for chiral synthesis in pharmaceuticals due to its amino-alcohol functionality .
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